4-(2-methyl-1H-indol-3-yl)quinoline
Description
4-(2-Methyl-1H-indol-3-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 2-methylindole moiety. This structural motif is significant in medicinal chemistry due to the pharmacological properties associated with both quinoline and indole scaffolds. The compound is typically synthesized via metal-catalyzed cross-coupling or acid-mediated cyclization reactions, achieving moderate to high yields depending on substituents and reaction conditions . Its applications span anticancer, antimicrobial, and enzyme inhibition studies, though specific biological data for this compound remain less documented compared to analogs.
Properties
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-18(15-7-3-5-9-17(15)20-12)14-10-11-19-16-8-4-2-6-13(14)16/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQMRSXQHPIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-indol-3-yl)quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, utilizing continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-indol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(2-methyl-1H-indol-3-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-indol-3-yl)quinoline in biological systems involves its interaction with DNA and proteins. The indole moiety can intercalate into DNA, disrupting its structure and function, while the quinoline ring can inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis . The compound also affects intracellular reactive oxygen species (ROS) levels, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 4-position of quinoline is a critical site for functionalization. Below is a comparative analysis of substituents and their impacts:
Key Observations :
Key Observations :
Spectroscopic and Physical Properties
Comparative data for selected compounds:
Q & A
Q. What are the optimal synthetic routes for 4-(2-methyl-1H-indol-3-yl)quinoline, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Friedel-Crafts alkylation to couple indole and quinoline moieties.
- Pd-catalyzed cross-coupling for regioselective functionalization . Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF enhance yield).
- Catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions). Purity (>95%) is confirmed via HPLC and TLC .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., indole C3-quinoline coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 287.1294) .
- X-ray crystallography : Resolves stereochemistry in crystalline forms .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays :
- MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines like MCF-7) .
- Microbroth dilution for antimicrobial activity (MIC against S. aureus and E. coli) .
- Target-specific tests :
- Enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
- Substituent effects :
| Substituent Position | Activity Trend | Example |
|---|---|---|
| Indole N1-methyl | ↑ Anticancer | IC₅₀ = 1.2 µM (vs. 8.7 µM for non-methylated) |
| Quinoline C4-ethoxy | ↓ Solubility | LogP increases from 2.1 to 3.4 |
- Methodology : Use parallel synthesis to generate analogs, followed by QSAR modeling to predict activity .
Q. How can conflicting data on biological activity be resolved?
- Case study : Discrepancies in antiviral activity (e.g., EC₅₀ = 5 µM vs. no activity in replicate studies):
- Root cause analysis : Check purity (HPLC) and assay conditions (e.g., cell line variability) .
- Orthogonal assays : Validate with plaque reduction neutralization tests (PRNT) .
Q. What computational methods support the design of derivatives with enhanced target binding?
- Molecular docking : Screen against PD-L1 or EGFR kinase domains (AutoDock Vina) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Reduces side reactions (e.g., 72% yield vs. 58% in batch) .
- Microwave-assisted synthesis : Accelerates cyclization (30 min vs. 6 hr conventional) .
Q. How is metabolic stability evaluated for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
